molecular formula C24H20N4O B2710112 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone CAS No. 919063-80-2

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone

Cat. No. B2710112
CAS RN: 919063-80-2
M. Wt: 380.451
InChI Key: YWZGTCZLNCSZQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not available, it could potentially be synthesized through a series of reactions involving the formation of the indolizine and benzimidazole rings, followed by the introduction of the amino and methanone groups. The synthesis would likely require several steps and careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. The presence of the indolizine and benzimidazole rings suggests a complex, polycyclic structure. The amino and methanone groups are likely attached to these rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amino and methanone groups. For example, the amino group could participate in acid-base reactions, while the methanone group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the indolizine and benzimidazole rings could contribute to its aromaticity and stability. The compound is likely to be soluble in polar solvents due to the presence of the amino group .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of related compounds have been a focal point in medicinal chemistry research. For example, Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities. This research highlighted the potential of these compounds as leads for the development of new antimicrobial agents with significant activity against various bacterial and fungal strains Bassyouni et al., 2012.

Anticancer and Antimicrobial Properties

The development of compounds with both anticancer and antimicrobial properties has been an area of interest. For instance, Naik et al. (2022) synthesized derivatives of indolizin-3-yl)methanone and evaluated their anti-cancer activity against the MCF-7 cell line, showing potent cytotoxicity, as well as moderate antibacterial and antifungal activities Naik et al., 2022.

Tubulin Polymerization Inhibitors

Compounds with a similar structural framework have been evaluated for their potential as tubulin polymerization inhibitors, which is a critical mechanism for anticancer activity. Mullagiri et al. (2018) synthesized conjugates that showed considerable cytotoxicity against various human cancer cell lines by inhibiting microtubule assembly formation Mullagiri et al., 2018.

Antimicrobial Activity of Pyridine Derivatives

The synthesis and antimicrobial activity of new pyridine derivatives, including those with benzimidazolyl components, have shown variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents Patel et al., 2011.

Anti-inflammatory Applications

Research into the anti-inflammatory activity of novel indole derivatives, including those with benzimidazolyl and indolizin components, has shown promising results. Such compounds exhibited significant anti-inflammatory activity with lower ulcerogenic liability compared to traditional medications Verma et al., 1994.

Mechanism of Action

The mechanism of action of the compound would depend on its biological activity. For example, if the compound has antimicrobial activity, it could potentially act by disrupting the cell wall or inhibiting protein synthesis in bacteria .

Safety and Hazards

The safety and hazards of the compound would depend on its biological activity. If the compound is biologically active, it could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling the compound .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. This could potentially lead to the development of new drugs or therapies .

properties

IUPAC Name

[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-2-15-10-12-16(13-11-15)23(29)22-21(25)20(19-9-5-6-14-28(19)22)24-26-17-7-3-4-8-18(17)27-24/h3-14H,2,25H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGTCZLNCSZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone

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